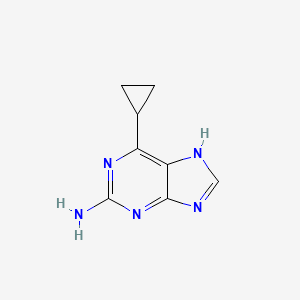

6-Cyclopropyl-3H-purin-2-amine

Description

Significance of the Purine (B94841) Nucleus in Chemical Biology and Medicinal Chemistry

The purine nucleus, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a cornerstone of life itself. rsc.orgrsc.orgwikipedia.org Its derivatives are among the most widely distributed nitrogen-containing heterocycles in nature. wikipedia.org The profound significance of purines stems from their fundamental roles in a vast array of biological processes. rsc.orgnih.gov

At the most basic level, the purine derivatives adenine (B156593) and guanine (B1146940) are essential building blocks of the nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), which carry the genetic blueprint of all living organisms. wikipedia.orgchemenu.com Beyond this, purines are integral components of numerous other vital biomolecules. Adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, is a purine nucleotide. wikipedia.orgchemenu.com Similarly, guanosine (B1672433) triphosphate (GTP), cyclic adenosine monophosphate (cAMP), nicotinamide (B372718) adenine dinucleotide (NADH), and coenzyme A all contain a purine moiety and are crucial for cellular signaling, metabolism, and energy transduction. wikipedia.orgchemenu.com

The metabolic processes of virtually all living organisms are heavily dependent on purines. rsc.orgrsc.org Organisms across all three domains of life—eukaryotes, bacteria, and archaea—possess the capability for de novo purine biosynthesis, highlighting their indispensability. wikipedia.org

The diverse biological activities of purine derivatives have made them a privileged scaffold in medicinal chemistry. rsc.orgrsc.orgnih.gov The ability of purines to interact with a wide range of biological targets has led to the development of numerous therapeutic agents for various diseases. rsc.orgresearchgate.net These include anticancer, antimicrobial, anti-inflammatory, and antiviral drugs. rsc.orgresearchgate.net Furthermore, purines can act as neurotransmitters by interacting with purinergic receptors, making them important in the functioning of the central nervous system and cardiovascular system. wikipedia.orgchemenu.com The unique structural characteristics of the purine nucleus allow for a wide variety of chemical modifications, enabling the synthesis of a diverse library of bioactive molecules. rsc.orgrsc.orgresearchgate.net

Contextualizing 6-Cyclopropyl-3H-purin-2-amine within the Purine Chemical Space

This compound is a substituted purine derivative that features a cyclopropyl (B3062369) group at the 6-position and an amine group at the 2-position of the purine core. The introduction of a cyclopropyl group is a common strategy in medicinal chemistry. unl.pt The cyclopropyl group, due to its unique steric and electronic properties, can influence a molecule's conformation, lipophilicity, and metabolic stability. unl.ptlongdom.org This small, strained ring can lock a molecule into a bioactive conformation, potentially enhancing its potency and optimizing interactions with biological targets. unl.pt

The presence of the amino group at the 2-position and the cyclopropyl substituent at the 6-position of the purine ring system suggests that this compound is a molecule of interest for researchers in synthetic organic and medicinal chemistry. researchgate.net The specific arrangement of these functional groups provides opportunities for further chemical modifications and for studying its potential biological activities. The synthesis of such derivatives often involves multi-step chemical reactions, starting from commercially available purine precursors. ontosight.airesearchgate.netcuni.cz

This compound is situated within the vast chemical space of purine derivatives that are explored for their therapeutic potential. Research into substituted purines, such as this compound, aims to develop novel molecules with specific biological activities. rsc.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N5 |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

6-cyclopropyl-7H-purin-2-amine |

InChI |

InChI=1S/C8H9N5/c9-8-12-5(4-1-2-4)6-7(13-8)11-3-10-6/h3-4H,1-2H2,(H3,9,10,11,12,13) |

InChI Key |

WKQYPPBYOJEUEH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C3C(=NC(=N2)N)N=CN3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Cyclopropyl 3h Purin 2 Amine and Analogues

Established Synthetic Pathways for Purine (B94841) Core Formation

The construction of the purine ring system, a fused heterocycle of pyrimidine (B1678525) and imidazole (B134444) rings, can be achieved through two primary strategies: building the imidazole ring onto a pre-existing pyrimidine or, conversely, forming the pyrimidine ring onto an imidazole precursor.

Pyrimidine Precursor Cyclization Approaches

A prevalent and classical method for purine synthesis is the Traube synthesis, which involves the cyclization of a substituted 4,5-diaminopyrimidine (B145471). This approach offers a versatile entry to a wide range of purine derivatives. The general strategy commences with a suitably substituted pyrimidine, which is then nitrated at the 5-position. Subsequent reduction of the nitro group affords the key 4,5-diaminopyrimidine intermediate. This intermediate can then be cyclized with a one-carbon synthon to form the imidazole portion of the purine ring.

For the synthesis of 2-aminopurine (B61359) derivatives, a common starting material is 2-amino-4,6-dichloropyrimidine. This can be nitrated to 2-amino-4,6-dichloro-5-nitropyrimidine, followed by reduction to yield 2-amino-4,6-dichloro-4,5-diaminopyrimidine. Cyclization with reagents like formic acid, formamide, or triethyl orthoformate introduces the C8 of the purine ring and leads to the formation of the purine core acs.orgmdpi.comresearchgate.netresearchgate.net. A patent describes a process starting from ethyl cyanoacetate (B8463686) and chloroformamidine (B3279071) hydrochloride to generate a pyrimidine intermediate that is subsequently cyclized to form a 2-amino-6-chloropurine (B14584) google.com.

The following table summarizes typical reagents used for the cyclization of 4,5-diaminopyrimidines to form the purine ring system.

| Cyclizing Reagent | Resulting C8-Substituent | Reference |

| Formic acid | Hydrogen | acs.org |

| Triethyl orthoformate | Hydrogen | mdpi.comgoogle.com |

| Diethoxymethyl acetate | Hydrogen | acs.org |

| Sodium dithionite | Hydrogen | acs.org |

| Acetic anhydride | Methyl | nih.gov |

Imidazole Ring Formation Strategies

An alternative approach to the purine core involves starting with a substituted imidazole and subsequently constructing the pyrimidine ring. This method can be particularly useful for accessing specific substitution patterns that may be difficult to achieve through the pyrimidine cyclization route. The synthesis often begins with a 4-aminoimidazole-5-carboxamide or a related derivative. This imidazole intermediate is then treated with a reagent that provides the remaining two carbons and one nitrogen of the pyrimidine ring to complete the purine structure.

For instance, 5-amino-4-cyanoformimidoyl imidazoles can react with cyanamide (B42294) to yield 2-amino-6-cyano-purines researchgate.net. The amino group at C5 of the imidazole attacks the nitrile group, leading to cyclization and formation of the desired purine researchgate.net. This strategy allows for the direct installation of an amino group at the C2 position during the ring formation process. While less common for the synthesis of simple 2-aminopurines, this approach offers a powerful tool for the synthesis of more complex, substituted purine analogues mdpi.com.

Introduction of the Cyclopropyl (B3062369) Moiety at the C6 Position

With the purine core established, the next critical step is the introduction of the cyclopropyl group at the C6 position. This is typically achieved through modern cross-coupling reactions, which offer high efficiency and functional group tolerance.

Strategies for Cyclopropyl Group Installation

Palladium-catalyzed cross-coupling reactions are the premier methods for installing a cyclopropyl group onto the C6 position of a purine ring. The most common precursor for these reactions is a 6-halopurine, typically 6-chloropurine (B14466). Two of the most effective methods are the Negishi and Suzuki-Miyaura coupling reactions.

The Negishi coupling involves the reaction of a 6-chloropurine with an organozinc reagent, specifically cyclopropylzinc halide, in the presence of a palladium catalyst nih.govwikipedia.orgnih.govnih.govresearchgate.netorganic-chemistry.org. This reaction is known for its high yields and tolerance to a wide range of functional groups researchgate.netorganic-chemistry.org. Nickel catalysts can also be employed for this transformation, often providing excellent results at room temperature nih.gov.

The Suzuki-Miyaura coupling utilizes a cyclopropylboronic acid or its ester as the coupling partner for the 6-chloropurine, again in the presence of a palladium catalyst and a base scispace.comresearchgate.netaudreyli.com. This method is also highly versatile and benefits from the stability and commercial availability of many boronic acids scispace.comaudreyli.com.

The following table provides a comparative overview of these two key cross-coupling strategies.

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | References |

| Negishi | Cyclopropylzinc halide | Palladium or Nickel | High yields, broad functional group tolerance, mild reaction conditions. | nih.govnih.govnih.gov |

| Suzuki-Miyaura | Cyclopropylboronic acid | Palladium | Stable and often commercially available reagents, tolerant of many functional groups. | scispace.comresearchgate.netaudreyli.com |

Regioselectivity Considerations in C6 Functionalization

When the purine precursor has multiple reactive sites, such as in dihalopurines, the regioselectivity of the cross-coupling reaction becomes a critical consideration. For instance, in a 2,6-dichloropurine (B15474), the C6 position is generally more reactive towards nucleophilic substitution and cross-coupling reactions than the C2 position. This difference in reactivity allows for the selective functionalization of the C6 position.

Studies have shown that in the Suzuki-Miyaura coupling of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid, the reaction occurs selectively at the C6 position to yield 9-benzyl-2-chloro-6-phenylpurine scispace.comresearchgate.net. This inherent regioselectivity is crucial for the synthesis of 6-cyclopropyl-2-aminopurine, as it allows for the introduction of the cyclopropyl group at C6 while leaving the C2 position available for subsequent amination or for starting with a 2-amino-6-chloropurine precursor.

Introduction of the Amine Moiety at the C2 Position

The final step in the synthesis of 6-cyclopropyl-3H-purin-2-amine is the introduction of the amine group at the C2 position. This can be accomplished either by starting with a precursor that already contains the 2-amino group or by introducing it at a later stage of the synthesis.

A common and direct approach is to start with a 2-aminopurine derivative, such as 2-amino-6-chloropurine. This commercially available or readily synthesized intermediate can then undergo the C6-cyclopropylation as described in the previous section. The synthesis of 2-amino-6-chloropurine itself can be achieved through various methods, including the chlorination of guanine (B1146940) google.comgoogleapis.com.

Alternatively, if a 2-halo-6-cyclopropylpurine is synthesized, the amino group can be introduced at the C2 position through a nucleophilic aromatic substitution reaction. However, the reactivity of the C2 position towards amination is generally lower than that of the C6 position.

A more versatile, albeit longer, route involves the synthesis of 2,6-diaminopurine (B158960) (DAP) derivatives. For instance, 2,6-diaminopurine can be converted to a 2-fluoro-6-aminopurine derivative through a diazotization reaction in the presence of a fluoride (B91410) source nih.gov. The 2-fluoro group can then be displaced by an amine. This strategy, however, is more complex than starting with a 2-aminopurine precursor.

Amination Reactions at C2 of Purine Scaffolds

The introduction of an amino group at the C2 position of the purine ring is a critical step in the synthesis of this compound. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a halogen atom at the C2 position, most commonly chlorine, is displaced by an amine source.

The general approach starts with a 2-chloro-6-cyclopropylpurine intermediate. This precursor, possessing the desired cyclopropyl moiety at C6, is subjected to amination. The reaction involves treating the 2-chloro derivative with an amino-group source, such as ammonia (B1221849) or a protected amine equivalent, often under elevated temperatures and pressures. The choice of solvent and the presence of a base are crucial for the reaction's success. For instance, reacting 2-chloro-6-substituted purines with ammonia in a sealed tube or an autoclave with a solvent like ethanol (B145695) or methanol (B129727) is a common procedure.

Research into the synthesis of related 2-aminopurine derivatives has shown that this step is fundamental for creating a diverse library of compounds. The reactivity of the C2-chloro group towards nucleophilic attack by ammonia provides a direct route to the target 2-amino functionality.

Sequential Functionalization Strategies for C2 and C6 Positions

A more versatile and widely adopted strategy for synthesizing asymmetrically substituted purines like this compound involves the sequential functionalization of a dihalogenated purine precursor, typically 2,6-dichloropurine. This method exploits the differential reactivity of the chlorine atoms at the C6 and C2 positions.

The chlorine atom at the C6 position is significantly more susceptible to nucleophilic substitution than the chlorine at the C2 position. This reactivity difference allows for a stepwise and controlled introduction of different substituents.

Step 1: C6 Functionalization: The synthesis commences with the reaction of 2,6-dichloropurine with cyclopropylamine (B47189). This reaction is generally performed under mild conditions, often in the presence of a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in a protic solvent like ethanol or n-butanol at room temperature or with gentle heating. The greater reactivity of the C6 position ensures the selective formation of 2-chloro-6-cyclopropylaminopurine.

Step 2: C2 Amination: The intermediate, 2-chloro-6-cyclopropylaminopurine, is then subjected to amination to introduce the amino group at the C2 position. This second nucleophilic substitution requires more forcing conditions than the first step due to the lower reactivity of the C2-chloro group. The reaction is typically carried out using a source of ammonia, such as a saturated solution of ammonia in an alcohol, in a sealed pressure vessel at high temperatures (e.g., 120-150 °C). This high-energy input is necessary to overcome the activation barrier for the displacement of the remaining chlorine atom, yielding the final product, this compound.

This sequential approach is highly valuable as it allows for the synthesis of a wide array of 2,6-disubstituted purine analogues by simply varying the nucleophiles used in each step. For example, various amines can be introduced at the C6 position, followed by amination at C2, to generate libraries of compounds for biological screening. researchgate.netmdpi.com

Advanced Synthetic Techniques and Process Optimization

To address the challenges of traditional synthetic methods, such as long reaction times and harsh conditions, advanced techniques have been developed. These methods aim to improve efficiency, yield, and purity, and to facilitate the rapid synthesis of compound libraries.

Solid-Phase Synthesis Applications

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of purine derivatives. In this technique, the purine scaffold is immobilized on a solid support (resin), allowing for the use of excess reagents to drive reactions to completion and for simplified purification by simple filtration and washing.

A typical solid-phase strategy for 2,6-disubstituted purines might involve:

Immobilization: Attaching a suitable purine starting material, such as 2,6-dichloropurine, to a resin via a linker.

Sequential Substitution: Performing the stepwise nucleophilic substitutions on the resin-bound purine. First, the C6 position is functionalized with cyclopropylamine, followed by the amination of the C2 position.

Cleavage: Cleaving the final product from the solid support to yield the desired this compound in solution.

This methodology is particularly advantageous for generating libraries of analogues for structure-activity relationship (SAR) studies, as different amines and other nucleophiles can be readily employed in a high-throughput fashion. mdpi.com

Microwave-Assisted Synthesis in Purine Derivatization

Microwave-assisted organic synthesis has emerged as a transformative tool in medicinal chemistry, significantly accelerating reactions that are often slow under conventional heating. jchr.org The synthesis of purine derivatives has greatly benefited from this technology. scielo.bracs.org

Nucleophilic aromatic substitution reactions on the purine core, particularly the amination steps, are often dramatically enhanced by microwave irradiation. researchgate.net The key advantages include:

Reduced Reaction Times: Reactions that might take many hours or even days using conventional heating can often be completed in a matter of minutes. nih.gov

Improved Yields: Microwave heating can lead to higher product yields and reduced formation of byproducts due to rapid and uniform heating.

"Green Chemistry" Protocols: The efficiency of microwave heating often allows for the use of more environmentally benign solvents, such as water or ethanol, aligning with the principles of green chemistry. scielo.br

In the context of synthesizing this compound, both the initial C6-substitution with cyclopropylamine and the subsequent C2-amination can be performed under microwave conditions. For example, the amination of 2-chloro-6-substituted purines has been shown to proceed smoothly and in very good yields when irradiated in a microwave reactor. scielo.br This rapid and efficient method is highly suitable for both small-scale and library synthesis. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 6-Cyclopropyl-3H-purin-2-amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be observed. The protons of the cyclopropyl (B3062369) group would exhibit characteristic multiplets in the upfield region of the spectrum. The methine proton directly attached to the purine (B94841) ring would appear as a multiplet, while the methylene (B1212753) protons would likely present as two separate multiplets due to their diastereotopic nature. The aromatic proton on the purine ring would resonate in the downfield region. The protons of the amine group and the N-H of the purine ring may appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbons of the cyclopropyl group would appear at the higher field end of the spectrum. The carbon atoms of the purine ring system would resonate at lower fields, with their exact chemical shifts influenced by the nitrogen atoms and the cyclopropyl and amine substituents.

A hypothetical ¹H NMR data table is presented below to illustrate the expected chemical shifts and multiplicities.

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity |

| Purine-H | ~7.5-8.0 | s (singlet) |

| Amine-NH₂ | ~5.0-6.0 | br s (broad singlet) |

| Cyclopropyl-CH | ~1.5-2.0 | m (multiplet) |

| Cyclopropyl-CH₂ | ~0.8-1.2 | m (multiplet) |

| Cyclopropyl-CH'₂ | ~0.6-1.0 | m (multiplet) |

| Purine-NH | ~12.0-13.0 | br s (broad singlet) |

Note: This data is illustrative. Actual chemical shifts can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.

In a typical mass spectrum, the compound is first ionized to generate a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), depending on the ionization technique used, such as Electrospray Ionization (ESI). The mass-to-charge ratio (m/z) of this ion provides the accurate molecular weight of the compound. For this compound (C₈H₉N₅), the expected monoisotopic mass is approximately 175.08 g/mol .

High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, allowing for the determination of the molecular formula with high confidence.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves inducing the molecular ion to break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure of the molecule. For this compound, expected fragmentation pathways could include the loss of the cyclopropyl group or fragmentation of the purine ring.

| Ion | Hypothetical m/z | Description |

| [M+H]⁺ | 176.09 | Protonated molecular ion |

| [M-C₃H₄]⁺ | 135.07 | Loss of cyclopropene (B1174273) from the molecular ion |

| [C₅H₄N₅]⁺ | 134.05 | Purine core fragment |

Note: This data is illustrative and represents potential fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are essential chromatographic techniques for assessing the purity of this compound and for its quantitative analysis.

These methods separate components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). A solution of the compound is injected into the system, and as it passes through the column, it is separated from any impurities. A detector at the end of the column, typically a UV-Vis detector for a purine derivative, records the signal as a function of time, producing a chromatogram.

The purity of the sample is determined by the relative area of the main peak corresponding to this compound compared to the areas of any impurity peaks. For a high-purity research compound, the main peak area should be greater than 95% or 99%. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

A typical set of HPLC conditions for analyzing a purine derivative might be:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical Retention Time | 5-10 minutes |

UHPLC operates on the same principles as HPLC but uses columns with smaller particle sizes and can withstand higher pressures. This results in faster analysis times, better resolution, and improved sensitivity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. This technique can provide precise information on bond lengths, bond angles, and the conformation of this compound.

The process involves growing a high-quality single crystal of the compound. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure.

Should a suitable crystal of this compound be obtained, X-ray crystallography could confirm the planarity of the purine ring, the specific tautomeric form present in the solid state, and the orientation of the cyclopropyl group relative to the purine core. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10 Å, b = 12 Å, c = 8 Å, β = 95° |

Note: This data is purely hypothetical and would need to be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

An IR spectrum of this compound would display a series of absorption bands, each corresponding to a specific type of bond vibration. The presence of the amine (NH₂) group would be indicated by a pair of stretching bands in the region of 3300-3500 cm⁻¹. The N-H stretching of the purine ring would also appear in this region. C-H stretching vibrations from the cyclopropyl group and the purine ring would be observed around 2900-3100 cm⁻¹. The spectrum would also show characteristic absorptions for C=N and C=C double bonds within the purine ring in the 1500-1650 cm⁻¹ region. N-H bending vibrations are also expected in the 1580-1650 cm⁻¹ range.

| Functional Group | Hypothetical Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3300-3500 | Stretch |

| N-H (Purine) | 3100-3300 | Stretch |

| C-H (Aromatic/Cyclopropyl) | 2900-3100 | Stretch |

| C=N, C=C (Purine Ring) | 1500-1650 | Stretch |

| N-H (Amine) | 1580-1650 | Bend |

Note: This data is illustrative. The exact positions and intensities of the peaks can be influenced by the molecular environment and physical state of the sample.

Molecular Mechanisms of Action and Target Interactions

Identification and Characterization of Specific Molecular Targets

Enzyme Inhibition Mechanisms (e.g., Cyclin-Dependent Kinases, DprE1)

There is no published research specifically identifying 6-Cyclopropyl-3H-purin-2-amine as an inhibitor of Cyclin-Dependent Kinases (CDKs) or Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). While numerous studies have explored various 6-substituted purine (B94841) analogues as CDK inhibitors, these investigations have focused on compounds with different substituents, such as alkoxy and phenyl groups, to enhance potency and selectivity for specific CDK isoforms like CDK2. Similarly, although inhibitors of the antitubercular target DprE1 have been identified, none of the reported chemical series include this compound.

Receptor Binding and Signaling Pathway Modulation (e.g., P2Y1 Receptors, Adenosine (B11128) Receptors, Stat3)

No experimental data exists in the public domain that characterizes the binding of this compound to P2Y1 purinergic receptors or any adenosine receptor subtypes (A1, A2A, A2B, A3). Studies on related purine structures with cyclopropyl (B3062369) moieties have been conducted in the context of P2Y1 receptor antagonists; however, these were structurally distinct molecules, and the inclusion of a cyclopropyl group did not consistently lead to potent activity. Furthermore, there is no evidence to suggest that this compound modulates the Stat3 signaling pathway.

Ligand-Target Binding Dynamics and Energetics

Without confirmed molecular targets for this compound, there is a complete absence of research on its ligand-target binding dynamics and energetics. Such studies, which often involve techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational molecular dynamics simulations, are contingent upon first identifying a specific biological target with which the compound interacts.

Allosteric Modulation and Orthosteric Binding Site Interactions

Similarly, the scientific literature contains no information regarding whether this compound acts as an allosteric modulator or an orthosteric ligand at any receptor or enzyme. The determination of a compound's binding site is a fundamental aspect of mechanistic studies that has not been performed for this molecule.

Computational Chemistry and Molecular Modeling Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular features through descriptors, QSAR models can predict the activity of novel compounds and highlight the key structural attributes required for a desired biological effect.

For purine (B94841) derivatives, including structures analogous to 6-Cyclopropyl-3H-purin-2-amine, QSAR studies have been instrumental in optimizing their activity against various targets, such as protein kinases. tandfonline.comnih.gov These models typically rely on a range of molecular descriptors:

2D Descriptors: These include constitutional descriptors (e.g., molecular weight), topological indices that describe molecular branching and shape, and counts of specific atoms or functional groups (e.g., hydrogen bond donors and acceptors). tandfonline.com

3D Descriptors: These capture the three-dimensional properties of the molecule, such as steric (shape, volume) and electronic (dipole moment, electrostatic fields) parameters. nih.govnih.gov

In the context of this compound, a QSAR model would quantify the contribution of its specific features. The cyclopropyl (B3062369) group at the C6 position would be represented by steric and hydrophobic field descriptors, which are often crucial for fitting into specific hydrophobic pockets within a target's active site. nih.gov The 2-amino group and the nitrogen atoms in the purine ring are key hydrogen bond donors and acceptors, and their contribution would be captured by descriptors related to hydrogen bonding capacity and electrostatic fields. nih.govresearchgate.net

A typical 2D-QSAR study on purine analogues against a specific kinase, for example, might yield a regression equation demonstrating that an increase in steric bulk at certain positions and the presence of hydrogen bond donors positively correlates with inhibitory activity, while negative correlations might exist for other features. tandfonline.com For instance, studies on N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids established a QSAR equation based on descriptors for proton and methyl groups to predict analgesic activity. nih.gov 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide contour maps that visualize favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the aligned molecules, offering direct guidance for structural modification. nih.govnih.govmdpi.com

Table 1: Common Descriptors in QSAR Models for Purine Analogs and their Relevance to this compound

| Descriptor Type | Specific Descriptor Example | Relevance to this compound |

| Steric | Molar Volume, Sterimol Parameters | Quantifies the size and shape of the cyclopropyl group, critical for binding pocket complementarity. |

| Electronic | Dipole Moment, Electrostatic Potential | Describes the charge distribution across the purine ring and the polar 2-amino group. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Represents the hydrophobicity contributed by the cyclopropyl moiety and the purine core. |

| Topological | Wiener Index, Kier & Hall Connectivity | Encodes information about the molecule's atom connectivity and branching. |

| Structural | Hydrogen Bond Donor/Acceptor Count | Accounts for the 2-amino group and ring nitrogens, which are crucial for specific interactions with target residues. researchgate.net |

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govejmo.org This technique is widely used to understand the binding mode of inhibitors and to perform virtual screening of large compound libraries. For this compound, docking simulations can predict how it interacts with the active site of a target protein, such as a kinase.

The purine scaffold is a well-established "hinge-binder" for many kinases, forming key hydrogen bonds with the backbone of the hinge region of the enzyme. mdpi.comtpcj.org In a typical docking simulation of this compound into a kinase active site (e.g., Cyclin-Dependent Kinase 2, CDK2), the following interactions would be anticipated:

Hydrogen Bonds: The 2-amino group and the N1 or N7 atoms of the purine ring are expected to form hydrogen bonds with the backbone amide and carbonyl groups of hinge region residues like Leucine or Aspartate. nih.govmdpi.com

Hydrophobic Interactions: The cyclopropyl group at the C6 position would likely be oriented towards a hydrophobic pocket, forming van der Waals interactions with nonpolar residues. This interaction can be crucial for both binding affinity and selectivity.

Pi-Interactions: The purine ring itself can engage in π-π stacking or π-alkyl interactions with aromatic or aliphatic residues in the active site. ejmo.org

The output of a docking simulation includes the binding pose of the ligand and a scoring function that estimates the binding affinity (e.g., in kcal/mol). These scores help in ranking different compounds and prioritizing them for synthesis and biological testing. nih.govtpcj.org Studies on various purine analogs have successfully used docking to rationalize their activity and guide the design of new derivatives with improved binding. harvard.edunih.gov

Table 2: Predicted Interactions for this compound in a Hypothetical Kinase Active Site

| Interaction Type | Ligand Moiety Involved | Potential Interacting Protein Residues (Examples) |

| Hydrogen Bond (Donor) | 2-Amino Group | Backbone Carbonyl of Hinge Residue (e.g., Leu83, Glu81) mdpi.com |

| Hydrogen Bond (Acceptor) | Purine Ring Nitrogens (N1, N3, N7) | Backbone Amide of Hinge Residue (e.g., Leu83) mdpi.com |

| Hydrophobic/van der Waals | C6-Cyclopropyl Group | Aliphatic/Aromatic residues (e.g., Val, Ala, Phe, Met) ejmo.org |

| π-Alkyl / π-π Stacking | Purine Ring | Aromatic residues (e.g., Phe) or residues with alkyl side chains (e.g., Met, Leu) ejmo.org |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target complex, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. acs.org By solving Newton's equations of motion for the system, MD simulations can assess the stability of the docked pose, reveal conformational changes in both the ligand and the protein, and provide a more accurate estimation of binding free energies. mdpi.comresearchgate.net

For a complex of this compound and its target protein, an MD simulation would typically be run for tens to hundreds of nanoseconds. nih.govmdpi.com The analysis of the resulting trajectory provides key information:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over time. A stable, plateauing RMSD value suggests that the complex has reached equilibrium and the binding pose is stable. acs.org

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein. It can show which residues have high mobility and which are stabilized upon ligand binding. acs.org

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking can be tracked throughout the simulation. Stable hydrogen bonds that are maintained for a high percentage of the simulation time are considered critical for binding. mdpi.com

Binding Free Energy Calculation: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to calculate the binding free energy, providing a more rigorous estimate of affinity than docking scores alone. researchgate.net

MD simulations on related purine-based inhibitors have confirmed the stability of their interactions with target proteins and have provided detailed information on the dynamic nature of the binding event, validating the initial docking predictions. mdpi.comnih.gov

De Novo Drug Design Approaches Based on Purine Scaffolds

De novo drug design involves the computational creation of novel molecular structures with desired properties, either by assembling them from fragments or by growing them atom-by-atom within the constraints of a target's active site. nih.gov The purine ring system, present in this compound, is an excellent scaffold for such approaches due to its proven success as a privileged structure in medicinal chemistry, particularly for kinase inhibitors. nih.govmdpi.com

In a structure-based de novo design approach, the purine core could be used as a starting point or an anchor. The process would involve:

Scaffold Placement: The purine core of this compound is placed in the hinge region of a target active site to form the canonical hydrogen bonds.

Fragment Growing/Linking: A computational algorithm then explores unoccupied pockets of the active site, "growing" chemical fragments off the purine scaffold (e.g., at the C2, C6, or N9 positions) to maximize favorable interactions. For instance, the algorithm might identify a hydrophobic pocket and suggest growing the cyclopropyl group at C6 to fill it. It could also explore alternative substituents at the C2-amino position or the N9 position to engage other nearby residues. youtube.com

Scoring and Selection: Thousands of potential structures are generated and then scored based on predicted binding affinity, synthetic accessibility, and drug-like properties. The top-scoring novel molecules are then proposed for synthesis.

The purine scaffold's rigid structure and well-defined hydrogen bonding pattern make it an ideal base for these computational construction methods, allowing for the systematic exploration of chemical space to design novel and potent inhibitors. nih.gov

Theoretical Chemistry Calculations for Electronic Structure and Reactivity

Theoretical chemistry calculations, particularly those based on quantum mechanics like Density Functional Theory (DFT), provide fundamental information about a molecule's electronic structure, which governs its reactivity and intermolecular interactions. nih.gov For this compound, these calculations can elucidate properties that are not directly accessible through classical molecular mechanics methods used in docking and MD.

Key properties investigated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electron transfer processes. The energy gap between HOMO and LUMO is an indicator of molecular stability. For aminopurines, the HOMO is typically located on the purine ring and the electron-donating amino group, while the LUMO is distributed over the fused ring system. acs.orgnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich (negative potential, typically around the ring nitrogen atoms) and electron-poor (positive potential, around the amino hydrogens) regions. nih.gov This map is invaluable for understanding and predicting non-covalent interactions like hydrogen bonding and electrostatic complementarity with a receptor.

Atomic Charges: Calculating the partial charges on each atom helps to quantify the charge distribution and dipole moment, providing a more detailed understanding of the molecule's polarity.

Studies on 2-aminopurine (B61359) and related molecules have used these theoretical methods to understand their electronic transitions and fluorescence properties, providing insights into how the local environment affects their electronic structure. acs.orgtandfonline.comacs.org

Table 3: Key Parameters from Theoretical Chemistry Calculations and Their Significance

| Calculated Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate an electron; related to ionization potential. nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the tendency to accept an electron; related to electron affinity. nih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability; a larger gap implies higher stability. |

| MEP Surface | 3D map of electrostatic potential | Identifies sites for electrophilic and nucleophilic attack and predicts hydrogen bonding interactions. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and the nature of long-range electrostatic interactions with the target. |

Derivatization and Chemical Modification Strategies for Enhanced Activity and Specificity

Systematic Modification of the Cyclopropyl (B3062369) Group

The cyclopropyl moiety at the C6 position of the purine (B94841) ring plays a crucial role in the interaction of these compounds with their biological targets. Its small, rigid structure can provide favorable hydrophobic interactions within the binding pocket of enzymes. However, systematic modifications of this group have been explored to further probe structure-activity relationships (SAR) and optimize binding affinity.

While direct functionalization of the cyclopropyl ring on the pre-formed purine scaffold can be synthetically challenging, alternative approaches involving the use of substituted cyclopropyl building blocks during the synthesis have been investigated. For instance, the introduction of methyl groups or other small alkyl substituents on the cyclopropyl ring can influence the molecule's conformation and its fit within a target's active site.

In a related context of 2-aminopurine (B61359) methylenecyclopropane (B1220202) analogues, which share structural similarities, various modifications have been successfully implemented. These include the synthesis of analogues with different substituents on the cyclopropane (B1198618) ring, which have shown varied antiviral activities. nih.govresearchgate.netnih.gov Although direct attempts to synthesize 6-cyclopropylpurine derivatives via Suzuki-Miyaura coupling have been reported as unsuccessful, suggesting potential synthetic hurdles, the exploration of alternative coupling strategies remains an active area of research. acs.org

Amine Functionalization and Substitution Patterns at C2

The 2-amino group is a critical hydrogen bond donor and a key recognition element for the biological targets of 6-cyclopropyl-3H-purin-2-amine derivatives. psu.edu Extensive research has focused on the functionalization of this amine to enhance potency and selectivity, particularly in the context of cyclin-dependent kinase (CDK) inhibitors.

A prevalent strategy involves the introduction of aryl or heteroaryl substituents to create 2-arylaminopurines. This modification allows for the exploration of a vast chemical space and the establishment of detailed SAR. For example, the introduction of a 4'-sulfamoylanilino group at the C2 position has been shown to confer significant CDK2 inhibitory activity. nih.govresearchgate.net The nature and position of substituents on this aryl ring are critical for activity and selectivity.

| C2-Substituent | Effect on Activity/Selectivity | Reference |

| 4'-Sulfamoylanilino | Potent CDK2 inhibition | nih.govresearchgate.net |

| Substituted Aryl Rings | Modulates CDK selectivity (e.g., CDK2 vs. CDK1) | acs.orghw.ac.uknih.govresearchgate.net |

| Introduction of Polar Groups | Can be beneficial for CDK2 inhibition | nih.gov |

The synthesis of these C2-functionalized derivatives is often achieved through the reaction of a 2-chloro-6-cyclopropylpurine intermediate with the desired amine. This versatile synthetic route allows for the generation of a diverse library of compounds for biological screening.

Introduction of Diverse Substituents at Other Purine Core Positions

Modification of the purine core at positions other than C2 and C6, particularly at the N7 and N9 positions, offers another avenue for optimizing the pharmacological profile of this compound derivatives. Alkylation or arylation at these nitrogen atoms can influence the compound's solubility, cell permeability, and interaction with the target protein.

Studies on related 2-aminopurine methylenecyclopropane analogues have demonstrated that N7 and N9 isomers can be synthesized and separated, and they often exhibit different biological activities. nih.govresearchgate.netnih.gov General methods for the regioselective alkylation of 6-substituted purines have also been developed, providing tools for the systematic exploration of N7 and N9 substitution. researchgate.netresearchgate.net For instance, the reaction of the purine with a suitable alkyl halide in the presence of a base can lead to a mixture of N7 and N9 isomers, which can then be separated chromatographically.

Prodrug Design and Bioconjugation Strategies

To overcome challenges such as poor solubility, limited bioavailability, or off-target toxicity, prodrug and bioconjugation strategies have been applied to purine-based compounds. A prodrug is an inactive or less active precursor that is converted into the active drug within the body.

A notable example in a closely related series is the development of 9-(2-Phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cpr-PMEDAP) as a prodrug of the potent antiproliferative agent 9-(2-phosphonylmethoxyethyl)guanine (PMEG). nih.gov This demonstrates the feasibility of utilizing the 6-cyclopropylamino-2-aminopurine scaffold in a prodrug approach. The cyclopropylamino group, in this case, is part of a molecule that is enzymatically converted to the active guanine (B1146940) analogue. nih.gov

Amino acids are also frequently used as promoieties in prodrug design to enhance intestinal transport via oligopeptide transporters. mdpi.com This strategy could be applied to this compound to improve its oral bioavailability. Furthermore, cyclization-activated prodrugs represent a more advanced approach, where the active drug is released through an intramolecular cyclization reaction triggered by a specific physiological condition. nih.gov These strategies offer promising avenues for the future development of therapeutics based on the this compound core.

Future Perspectives and Research Opportunities in 6 Cyclopropyl 3h Purin 2 Amine Research

Advancements in Asymmetric Synthesis of Chiral Analogues

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. researchgate.net While 6-Cyclopropyl-3H-purin-2-amine itself is not chiral, the introduction of stereocenters into its analogues could unlock novel biological activities. Future research will likely focus on the development of efficient asymmetric syntheses to produce such chiral analogues.

Significant progress has been made in the enantioselective synthesis of chiral amines and cyclopropanes, which can be adapted for creating derivatives of this compound. nih.govmdpi.com Catalytic asymmetric hydrogenation of imines, for instance, stands out as a direct and efficient method for preparing α-chiral amines. nih.gov Similarly, innovative methods for asymmetric cyclopropanation, using chiral catalysts like chiral oxazaborolidinium ions or enzymes such as ene reductases, can be employed to construct chiral cyclopropyl (B3062369) derivatives with high enantiomeric excess. mdpi.com An established route for creating chiral cyclopropyl purine (B94841) nucleoside analogues involves catalytic asymmetric Michael-initiated ring-closure reactions. nih.gov These methodologies provide a powerful toolkit for accessing a diverse range of chiral analogues of the parent compound, enabling a systematic exploration of structure-activity relationships in a three-dimensional space.

| Asymmetric Synthesis Strategy | Key Features | Potential Application for Analogues |

| Catalytic Asymmetric Hydrogenation | Direct and efficient approach for α-chiral amines. Often employs transition metals like Iridium or Rhodium with chiral ligands. nih.gov | Introduction of chiral centers on substituents attached to the purine core. |

| Asymmetric Cyclopropanation | Creates chiral cyclopropyl rings using chiral catalysts or enzymes. mdpi.com | Synthesis of analogues with stereochemically defined substituted cyclopropyl groups. |

| Michael-Initiated Ring-Closure | Effective for constructing chiral cyclopropyl purine nucleoside analogues with excellent diastereoselectivities. nih.gov | Building complex chiral side chains onto the purine scaffold. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

| AI/ML Application | Description | Impact on Research |

| Predictive Modeling | ML algorithms (e.g., random forests, support vector machines) are trained on existing compound data to predict properties like bioactivity or toxicity. nih.gov | Allows for rapid virtual screening of potential analogues, prioritizing the most promising candidates for synthesis. |

| Generative AI | Deep learning models (e.g., generative adversarial networks, variational autoencoders) create novel chemical structures with specific desired characteristics. youtube.com | Enables the de novo design of innovative analogues that may not be conceived through traditional medicinal chemistry intuition. |

| "Lab in the Loop" | An integrated system where AI predictions guide laboratory experiments, and the experimental data is used to refine the AI models continuously. roche.com | Creates a highly efficient, closed-loop system for rapid lead optimization and discovery. |

Exploration of Novel Biological Targets and Therapeutic Applications

Purine analogues are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects. scielo.org.mx Derivatives of 6-substituted purines have shown potential as antitubercular, antifungal, and antitumor agents. scielo.org.mx The unique cyclopropyl group in this compound may confer novel pharmacological properties and selectivity for new biological targets.

Future research will focus on screening the compound and its newly synthesized analogues against a wide array of biological targets to uncover new therapeutic potentials. One area of interest is inhibiting enzymes involved in purine biosynthesis, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), which can be a target for antifolates. nih.gov High-throughput screening campaigns, coupled with mechanism-of-action studies, will be crucial in identifying novel protein kinases, metabolic enzymes, or receptors with which these compounds interact. The exploration could extend to therapeutic areas beyond oncology and infectious diseases, potentially including inflammatory conditions or neurological disorders, where purinergic signaling plays a critical role.

| Potential Therapeutic Area | Example Biological Targets | Rationale |

| Oncology | Protein Kinases, Glycinamide ribonucleotide formyltransferase (GARFTase) nih.gov | Many purine analogues function as kinase inhibitors or disrupt nucleotide biosynthesis, crucial for rapidly dividing cancer cells. |

| Infectious Diseases | Viral Polymerases, Fungal-specific enzymes | Purine derivatives can act as nucleoside analogues that interfere with viral replication or essential metabolic pathways in microbes. scielo.org.mx |

| Inflammation/Immunology | Adenosine (B11128) Receptors, Purinergic receptors (P2X, P2Y) | Purines are key signaling molecules in the immune system; modulating their receptors can impact inflammatory responses. |

| Neurological Disorders | Neurotransmitter transporters, Mitochondrial enzymes | Purine metabolism is critical for neuronal function and energy homeostasis. researchgate.net |

Development of Advanced Analytical Platforms for Metabolite Profiling and Flux Analysis

Understanding how a compound is metabolized is fundamental to its development as a therapeutic agent. Advanced analytical platforms are essential for detailed metabolite profiling and metabolic flux analysis. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are central to these investigations, offering high sensitivity and selectivity for identifying and quantifying metabolites in complex biological matrices like plasma, urine, and cell lysates. creative-proteomics.comnih.gov

Future studies on this compound will involve using these sophisticated platforms to elucidate its metabolic fate. mdpi.com This includes identifying the enzymes responsible for its biotransformation and characterizing the structure of its metabolites. Stable isotope tracing, where cells or organisms are treated with an isotopically labeled version of the compound (e.g., using ¹³C or ¹⁵N), allows researchers to track the flow of atoms through metabolic pathways. creative-proteomics.com This provides a dynamic view of how the compound and its metabolites interact with and influence cellular metabolism. Such detailed metabolic insights are invaluable for predicting potential drug-drug interactions, understanding mechanisms of toxicity, and optimizing the compound's pharmacokinetic profile. mdpi.com

| Analytical Technique | Application | Information Gained |

| LC-MS/MS | Identification and quantification of the parent compound and its metabolites in biological samples. nih.govmdpi.com | Provides a detailed picture of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements to determine the elemental composition of unknown metabolites. | Facilitates the structural elucidation of novel metabolites formed in vivo or in vitro. |

| Stable Isotope Tracing | Use of isotopically labeled compounds (e.g., ¹³C, ¹⁵N) to follow their metabolic transformation. creative-proteomics.com | Enables metabolic flux analysis, revealing how the compound perturbs endogenous metabolic pathways. |

| Metabolomics | Comprehensive analysis of all small-molecule metabolites in a biological system following compound exposure. mdpi.com | Offers a systems-level view of the compound's biochemical effects and can help identify biomarkers of efficacy or toxicity. |

Q & A

Q. What are the recommended synthetic routes for 6-Cyclopropyl-3H-purin-2-amine under laboratory conditions?

- Methodological Answer : The synthesis of this compound can be adapted from analogous purine derivatives. For example, 6-Methyl-1H-purin-2-amine is synthesized via nucleophilic substitution of 6-chloropurine with methylamine in polar solvents (e.g., ethanol or DMF) under reflux . For the cyclopropyl variant, cyclopropylamine could replace methylamine. Key considerations:

- Reaction Optimization : Use tertiary amines (e.g., triethylamine) to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization.

- Yield Enhancement : Monitor reaction progress via TLC or HPLC to minimize side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Employ a multi-technique approach:

- NMR Spectroscopy : Confirm substitution patterns (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm in -NMR) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] for CHN, expected m/z ≈ 190.1).

- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Contradictions may arise from variability in experimental design:

- Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).

- Dose-Response Curves : Compare EC/IC values across studies; statistical tools (e.g., ANOVA) can identify outliers .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., kinase inhibition vs. cytotoxicity).

Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to purine receptors (e.g., adenosine A receptor).

- MD Simulations : Simulate ligand-receptor dynamics (100-ns trajectories) to assess stability of cyclopropyl interactions .

- QSAR Studies : Corrogate substituent effects (cyclopropyl vs. methyl) on binding affinity using Hammett parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.